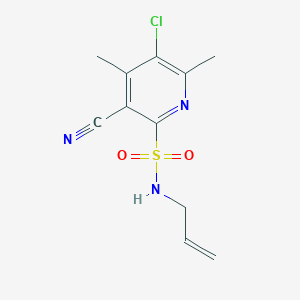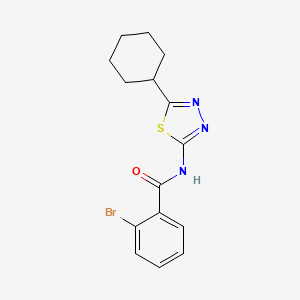
N-allyl-5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide: is a synthetic organic compound belonging to the pyridine family. This compound is characterized by its unique structure, which includes an allyl group, a chloro substituent, a cyano group, and a sulfonamide moiety attached to a dimethylpyridine ring. These functional groups confer specific chemical properties and reactivity, making it a compound of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide typically involves multiple steps:
Formation of the Pyridine Ring: The initial step often involves the condensation of acetylacetone with malononitrile in the presence of a base to form 3-cyano-4,6-dimethyl-2-pyridone.
Chlorination: The pyridone derivative is then chlorinated using a chlorinating agent such as phosphorus oxychloride (POCl₃) to introduce the chloro group at the 5-position.
Sulfonamide Formation: The chlorinated pyridine is reacted with a sulfonamide precursor, such as sulfonyl chloride, under basic conditions to form the sulfonamide group.
Allylation: Finally, the compound is allylated using allyl bromide in the presence of a base like potassium carbonate (K₂CO₃) to introduce the allyl group at the nitrogen atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The chloro group in N-allyl-5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide can undergo nucleophilic substitution reactions, where nucleophiles replace the chloro group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the allyl group and the cyano group.
Cyclization Reactions: The presence of multiple functional groups allows for cyclization reactions, forming various heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution Products: Depending on the nucleophile, products can include various substituted pyridines.
Oxidation Products: Oxidized derivatives of the allyl group or cyano group.
Cyclized Products: Heterocyclic compounds formed through intramolecular cyclization.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-allyl-5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. The sulfonamide group is known for its antimicrobial activity, and the compound’s unique structure may offer new avenues for drug development, particularly in targeting specific enzymes or receptors.
Industry
Industrially, the compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate in various chemical manufacturing processes.
Wirkmechanismus
The mechanism by which N-allyl-5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide exerts its effects depends on its interaction with molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the cyano and allyl groups can interact with specific receptors or proteins, modulating their activity. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-allyl-5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide: shares similarities with other sulfonamide derivatives, such as sulfanilamide and sulfamethoxazole, which are known for their antimicrobial properties.
Pyridine Derivatives: Compounds like 3-cyano-4,6-dimethyl-2-pyridone and its derivatives exhibit similar reactivity and are used in various chemical syntheses.
Uniqueness
What sets this compound apart is the combination of its functional groups, which confer unique reactivity and potential applications. The presence of both an allyl group and a sulfonamide moiety allows for diverse chemical transformations and biological interactions, making it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C11H12ClN3O2S |
|---|---|
Molekulargewicht |
285.75 g/mol |
IUPAC-Name |
5-chloro-3-cyano-4,6-dimethyl-N-prop-2-enylpyridine-2-sulfonamide |
InChI |
InChI=1S/C11H12ClN3O2S/c1-4-5-14-18(16,17)11-9(6-13)7(2)10(12)8(3)15-11/h4,14H,1,5H2,2-3H3 |
InChI-Schlüssel |
PEUPCNYSPPZDRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=C1Cl)C)S(=O)(=O)NCC=C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N',N''-[benzene-1,4-diyldi(E)methylylidene]bis[2-(4-chlorophenoxy)acetohydrazide]](/img/structure/B11539082.png)

![N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11539088.png)
![N-(4-{[(3E)-6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}phenyl)-N-methylacetamide](/img/structure/B11539090.png)
![2-[(Naphthalen-1-YL)amino]-N'-[(E)-(naphthalen-2-YL)methylidene]acetohydrazide](/img/structure/B11539093.png)
![3-[(2E)-2-benzylidene-1-methylhydrazinyl]-6-nitro-1,2-benzothiazole 1,1-dioxide](/img/structure/B11539103.png)
![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate](/img/structure/B11539110.png)
![(5E)-5-[3-(benzyloxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11539111.png)
![1-(Naphthalen-1-yl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B11539119.png)
![(E)-N-(5-Bromopyridin-2-YL)-1-{4-[(E)-[(5-bromopyridin-2-YL)imino]methyl]phenyl}methanimine](/img/structure/B11539120.png)

![N-cyclohexyl-2-[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11539130.png)
![(7E)-2-amino-7-(3-bromobenzylidene)-4-(3-bromophenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile](/img/structure/B11539132.png)
![3-{[(2-chlorophenyl)amino]methyl}-6-nitro-1,3-benzoxazol-2(3H)-one](/img/structure/B11539140.png)
